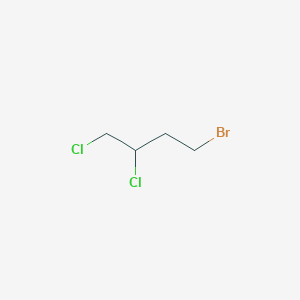
1-Bromo-3,4-dichlorobutane
Vue d'ensemble
Description
“1-Bromo-3,4-dichlorobutane” is a chemical compound with the molecular formula C4H7BrCl2 . It has a molecular weight of 205.908 .
Synthesis Analysis
The synthesis of “1-Bromo-3,4-dichlorobutane” can be achieved through several methods. One method involves the dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene, which is the main product of chloroprene bromination . Another method involves the dehydrochlorination of 2-bromo-1,4-dichlorobut-2-ene . A more convenient synthesis involves the dehydrobromination of 3,4-dibromo-1-chloro-but-1-ene, which is the product of bromination of 1-chloro-buta-1,3-diene .Molecular Structure Analysis
The molecular structure of “1-Bromo-3,4-dichlorobutane” can be represented by the IUPAC Standard InChI: InChI=1S/C4H7BrCl2/c1-4(6,7)2-3-5/h2-3H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3,4-dichlorobutane” include a density of 1.6±0.1 g/cm3 and a boiling point of 180.9±20.0 °C at 760 mmHg .Applications De Recherche Scientifique
Electrochemical Reduction and Product Formation
- The electrochemical behavior of 1,4-dihalobutanes, including 1-bromo-3,4-dichlorobutane, has been studied at carbon cathodes in dimethylformamide. The reduction of these compounds can lead to a variety of products such as cyclobutane, n-butane, 1-butene, and 1,3-butadiene, among others. This research underscores the compound's utility in generating diverse chemical structures through electrochemical pathways (Pritts & Peters, 1995).
Gas Phase Synthesis
- Continuous-flow, gas phase synthesis research has shown the transformation of 1-butanol into 1-chlorobutane and 1-bromobutane, illustrating the potential of 1-Bromo-3,4-dichlorobutane as a precursor in the synthesis of halogenated butanes. This approach highlights the importance of 1-Bromo-3,4-dichlorobutane in facilitating nucleophilic substitution reactions to create valuable halogenated products (Tundo & Selva, 2005).
Molecular Structure Analysis
- Studies on the molecular structure and conformational composition of halobutanes, including derivatives similar to 1-Bromo-3,4-dichlorobutane, provide insights into their physical and chemical properties. Such research aids in understanding the geometrical arrangement and electronic characteristics of these molecules, which is crucial for their application in chemical synthesis and material science (Aarset, Hagen, Stōlevik, & Christian, 1995).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-1,2-dichlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrCl2/c5-2-1-4(7)3-6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXNIHBUEOVSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659864 | |
| Record name | 4-Bromo-1,2-dichlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26204-05-7 | |
| Record name | 4-Bromo-1,2-dichlorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



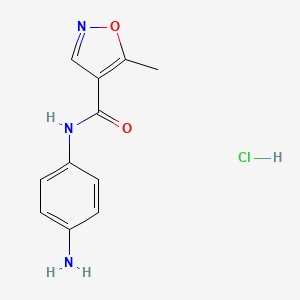
![4-[(2-Aminophenyl)methyl]phenol hydrochloride](/img/structure/B1521988.png)
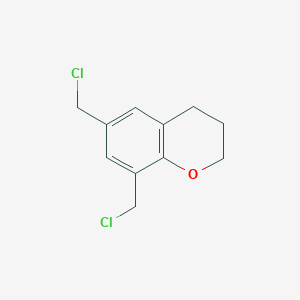
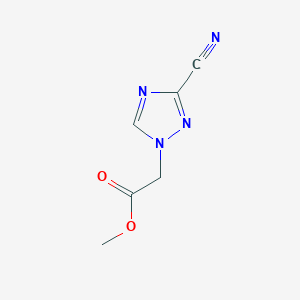
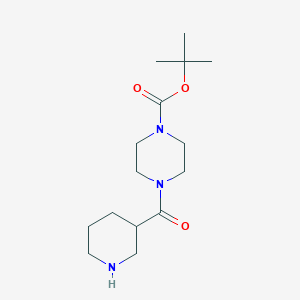
![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)
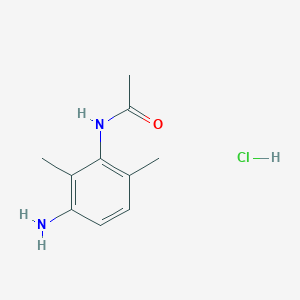
![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)
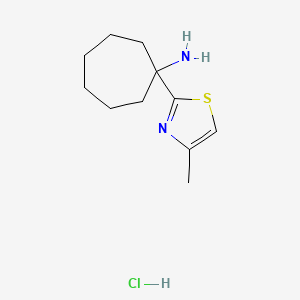
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)



![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)